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molecular formula C12H16N2 B8539040 4-[(Methylisopropylamino)methyl]benzonitrile

4-[(Methylisopropylamino)methyl]benzonitrile

Cat. No. B8539040
M. Wt: 188.27 g/mol
InChI Key: AGRNQNNXKIYNTC-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Under a nitrogen atmosphere, add borane-dimethyl sulfide complex (8.7 mL, 17.4 mmol, 2M solution in THF) to a solution of 4-[(N-methyl-iso-propylamino)-methyl]-benzonitrile (660 mg, 3.51 mmol) in THF (20 mL) at room temperature then heat to reflux for 30 min. Cool the mixture in an ice-bath and carefully add methanol (10 mL). Warm the mixture to room temperature and add concentrated HCl (10 mL). Stir the mixture for 12 h, and concentrate in vacuo. Purify by chromatography on silica gel (25 g) eluting with a gradient of DCM to 1:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) to obtain the title compound (550 mg, 82%). MS (ES+) m/z: 193 (M+H)+.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
CSC.B.[CH3:5][N:6]([CH2:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1)[CH:7]([CH3:9])[CH3:8].CO.Cl>C1COCC1>[CH3:5][N:6]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([CH2:15][NH2:16])=[CH:17][CH:18]=1)[CH:7]([CH3:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
8.7 mL
Type
reactant
Smiles
CSC.B
Name
Quantity
660 mg
Type
reactant
Smiles
CN(C(C)C)CC1=CC=C(C#N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture in an ice-bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel (25 g)
WASH
Type
WASH
Details
eluting with a gradient of DCM to 1:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C(C)C)CC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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